![molecular formula C14H16N2O4 B2639634 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1396867-06-3](/img/structure/B2639634.png)
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide is a chemical compound with potential therapeutic applications. It is known for its complex structure, which includes a cyclopropyl group, a furan ring, and an oxazole ring. This compound has garnered interest in various fields of scientific research due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Furan derivatives, which are part of the compound’s structure, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with multiple receptors, which can be beneficial in developing new useful derivatives .
Biochemical Pathways
Furan derivatives are known to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the furan nucleus in medicinal compounds is known to improve pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have high therapeutic properties, encouraging the synthesis of a large number of novel chemotherapeutic agents .
Action Environment
The success of similar compounds, such as those used in suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable precursor with a cyclopropylating agent.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable furan precursor.
Formation of the oxazole ring: This step involves the cyclization of a precursor containing the necessary functional groups to form the oxazole ring.
Coupling reactions: The final step involves coupling the cyclopropyl, furan, and oxazole moieties under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan and oxazole rings, using suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-furan-2-yl-propenone: Similar in structure but lacks the oxazole ring.
N-cyclopropyl-2-(furan-2-yl)quinoline-4-carboxamide: Contains a quinoline ring instead of an oxazole ring.
Uniqueness
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combination of a cyclopropyl group, a furan ring, and an oxazole ring. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research.
Biological Activity
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a cyclopropyl group, a furan ring, and an oxazole moiety. The molecular formula is C14H17N3O4 with a molecular weight of approximately 293.30 g/mol. The presence of the hydroxyl group and the carboxamide functionality suggests potential for hydrogen bonding interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:
- DNA Interaction : The nitro group in similar compounds has been shown to undergo reduction to form reactive intermediates that can bind to DNA, leading to potential genotoxic effects.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes related to cancer progression or bacterial growth. For example, it could potentially inhibit histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties by disrupting cellular processes in target organisms.
In Vitro Studies
Recent evaluations have demonstrated the antiproliferative activities of related compounds against various cancer cell lines:
Compound | Cell Line | IC50 (nM) |
---|---|---|
CA-4 | HeLa | 180 |
CA-4 | MDA-MB-231 | 370 |
New Derivative | HT-29 | 3100 |
These results indicate that modifications in the structure can significantly affect the cytotoxicity against different cancer types .
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound exhibited significant growth inhibition compared to control groups, suggesting its potential as a therapeutic agent in breast cancer treatment.
- HDAC Inhibition : In another study, related compounds were tested for their ability to inhibit HDAC activity. Compounds exhibited residual activity between 40% and 75%, indicating moderate effectiveness as HDAC inhibitors .
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-7-11(16-20-9)13(17)15-8-14(18,10-4-5-10)12-3-2-6-19-12/h2-3,6-7,10,18H,4-5,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBCECFATUGWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2CC2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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